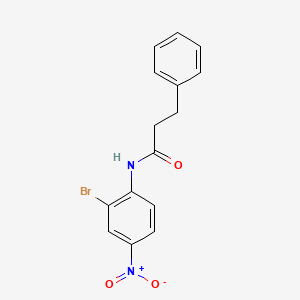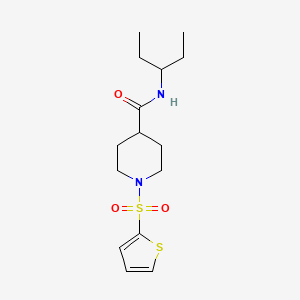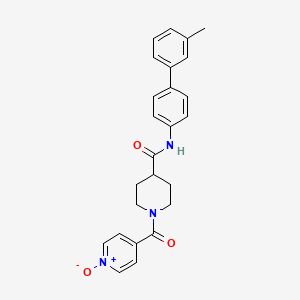
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide, also known as ML188, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been synthesized using various methods.
作用机制
The mechanism of action of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide involves its ability to bind to specific enzymes and proteins and modulate their activity. For example, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide binds to the catalytic domain of PTP1B and inhibits its activity, leading to enhanced insulin signaling and improved glucose metabolism. Similarly, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide binds to the active site of HDAC6 and inhibits its deacetylase activity, leading to increased acetylation of alpha-tubulin and enhanced protein degradation.
Biochemical and Physiological Effects:
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. For example, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice by inhibiting PTP1B. N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, by inhibiting HDAC6. Additionally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of various enzymes, including MMP-2 and MMP-9.
实验室实验的优点和局限性
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for specific enzymes and proteins. However, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide also has some limitations, including its potential toxicity, low solubility, and limited bioavailability. These limitations can be overcome by modifying the chemical structure of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide or by using alternative synthesis methods.
未来方向
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several potential future directions for research, including its application in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide can be used as a tool compound for studying the activity of specific enzymes and proteins. Future research can also focus on modifying the chemical structure of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide to improve its bioavailability and reduce its toxicity. Finally, N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide can be used as a lead compound for developing novel small molecule inhibitors with improved selectivity and potency.
合成方法
The synthesis of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been achieved using various methods, including a one-pot reaction, a four-step synthesis, and a microwave-assisted synthesis. The most commonly used method involves a four-step synthesis that includes the reaction of 4-bromobiphenyl with 3-methylbenzaldehyde, followed by the reduction of the resulting product with lithium aluminum hydride, and then reacting it with 4-piperidone to obtain N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide.
科学研究应用
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and proteins, including PTP1B, a protein tyrosine phosphatase that is involved in insulin signaling, and HDAC6, a histone deacetylase that is associated with cancer progression. N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in neurodegenerative disorders.
属性
IUPAC Name |
N-[4-(3-methylphenyl)phenyl]-1-(1-oxidopyridin-1-ium-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-18-3-2-4-22(17-18)19-5-7-23(8-6-19)26-24(29)20-9-13-27(14-10-20)25(30)21-11-15-28(31)16-12-21/h2-8,11-12,15-17,20H,9-10,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKRDGSCVMLFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5068428.png)
![1-[(2S)-tetrahydrofuran-2-ylcarbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5068448.png)
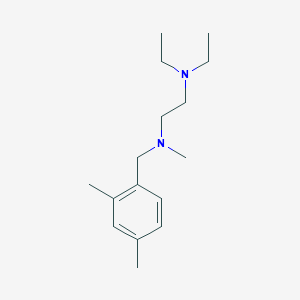
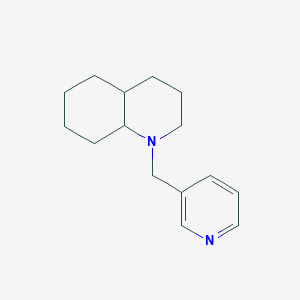
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5068469.png)
![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)
![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)
